Hydriodic acid

Catalog No.
S576151
CAS No.
10034-85-2
M.F
HI
M. Wt
127.9124 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydriodic acid

CAS Number

10034-85-2

Product Name

Hydriodic acid

IUPAC Name

iodane

Molecular Formula

HI

Molecular Weight

127.9124 g/mol

InChI

InChI=1S/HI/h1H

InChI Key

XMBWDFGMSWQBCA-UHFFFAOYSA-N

SMILES

I

Solubility

Extremely soluble in water; 234 g/100 g water at 10 °C; 900 g/100 g water at 0 °C
Solubility in water, g/100ml at 20 °C: 42 (freely soluble)

Synonyms

Anhydrous Hydriodic Acid; Hydrogen Monoiodide; Hydriodic Acid

Canonical SMILES

I

Hydriodic acid, also known as hydroiodic acid, is a strong acid represented by the chemical formula HI. It exists as a colorless liquid and is an aqueous solution of hydrogen iodide. This compound has a pungent odor and is highly soluble in water. Its concentrated solutions typically contain between 48% to 57% hydrogen iodide by mass. Due to the large size of the iodide ion, hydriodic acid is considered one of the strongest hydrogen halides, surpassing hydrochloric acid and hydrobromic acid in acidity due to its ability to dissociate completely in aqueous solutions .

Synthesis of Organic Compounds:

  • Acylation reactions: HI serves as a powerful catalyst in the acylation of various organic compounds, facilitating the introduction of acyl groups (derived from carboxylic acids) into molecules. This plays a crucial role in the synthesis of diverse organic molecules, including pharmaceuticals, fine chemicals, and agrochemicals [].

Cleavage of C-O and C-C Bonds:

  • Cleavage of ethers and esters: HI exhibits the ability to cleave specific bonds in organic molecules, including C-O bonds in ethers and C-C bonds in esters. This selective cleavage allows researchers to break down complex molecules into simpler building blocks, which are then used for further synthesis or analysis [].

Reducing Agent:

  • Reduction of aldehydes and ketones: HI can act as a reducing agent, converting aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. This reduction process is particularly valuable in organic synthesis, especially for creating specific functional groups in target molecules [].

Analytical Chemistry:

  • Dissolution of metal oxides and other inorganic compounds: HI demonstrates exceptional dissolving capabilities for various metal oxides, sulfides, and carbonates, making it a valuable tool in analytical chemistry. This allows researchers to extract and analyze elements present in these compounds [].

Radiopharmaceutical Labeling:

  • Synthesis of radioiodine compounds: HI plays a critical role in the synthesis of radioiodine-labeled compounds, which are widely used in medical imaging techniques like positron emission tomography (PET) scans. The ease of incorporating iodine-131 (a radioactive isotope) into organic molecules using HI allows for the development of radiotracers for various diagnostic purposes [].
, including:

  • Reaction with Oxygen: It reacts with oxygen in air to form iodine and water:
    4HI+O22H2O+2I24\text{HI}+\text{O}_2\rightarrow 2\text{H}_2\text{O}+2\text{I}_2
  • Addition to Alkenes: Similar to other hydrogen halides, it adds to alkenes to produce alkyl iodides:
    RCH CHR +HIRCH I R +H2\text{RCH CHR }+\text{HI}\rightarrow \text{RCH I R }+\text{H}_2
  • Reduction Reactions: It acts as a reducing agent, for instance, in the reduction of nitro compounds to anilines .

Hydriodic acid is known for its corrosive nature and can cause severe irritation and burns upon contact with skin or eyes. Inhalation of hydrogen iodide gas can irritate the respiratory tract and lead to pulmonary edema in severe cases. The compound is toxic and poses health hazards if ingested or absorbed through the skin .

Hydriodic acid can be synthesized through several methods:

  • Reaction of Iodine with Hydrazine:
    2I2+N2H44HI+N22\text{I}_2+\text{N}_2\text{H}_4\rightarrow 4\text{HI}+\text{N}_2
  • Distillation from Sodium Iodide: This method involves treating sodium iodide with concentrated phosphoric acid.
  • Direct Combination of Hydrogen and Iodine: Under specific conditions (250°C), hydrogen gas can react with iodine gas:
    H2+I22HI\text{H}_2+\text{I}_2\rightleftharpoons 2\text{HI}
  • Hydrolysis of Phosphorus Triiodide:
    3I2+2P+6H2O6HI+2H3PO33\text{I}_2+2\text{P}+6\text{H}_2\text{O}→6\text{HI}+2\text{H}_3\text{PO}_3

These methods allow for the production of high-purity hydriodic acid suitable for various applications .

Hydriodic acid has several important applications:

  • Synthesis of Iodides: It is primarily used for preparing alkyl iodides through reactions with alkenes or alcohols.
  • Reducing Agent: It serves as a reducing agent in various industrial processes.
  • Pharmaceuticals and Disinfectants: Its strong acidic properties make it useful in drug formulation and as a disinfectant.
  • Cativa Process: It acts as a co-catalyst in the production of acetic acid via the carbonylation of methanol .

Studies have shown that hydriodic acid can interact with various substances, leading to significant reactions. For instance, it reacts vigorously with oxidizing agents, which can result in explosions or fire hazards. Additionally, it is known to form complexes with other halogens, such as iodine, leading to the formation of tri-iodide species (HI₃) under certain conditions .

Hydriodic acid is often compared with other hydrogen halides due to its unique properties. Below is a table highlighting its similarities and differences with hydrochloric acid and hydrobromic acid:

CompoundChemical FormulaAcid StrengthBoiling PointAppearance
Hydrochloric AcidHClStrong-85 °CColorless liquid
Hydrobromic AcidHBrStrong-66 °CColorless liquid
Hydriodic AcidHIStrongest-35.36 °CColorless liquid

Uniqueness of Hydriodic Acid

Hydriodic acid's uniqueness lies in its superior acidity compared to other hydrogen halides, attributed to the larger ionic radius of the iodide ion which facilitates easier proton dissociation. This characteristic makes it particularly effective in organic synthesis and as a reducing agent in various

Physical Description

Hydriodic acid appears as a colorless to yellow liquid with a pungent odor. Consists of a solution of hydrogen iodide in water. Fumes irritate the eyes and mucous membranes. Corrosive to metals and to tissue.
Hydrogen iodide, anhydrous appears as a colorless to yellow/brown gas with an acrid odor. Nonflammable. Toxic by inhalation. Strongly irritates skin, eyes and mucous membranes. Long-term inhalation of low concentrations or short-term inhalation of high concentrations may result in adverse health effects. Prolonged exposure to fire or intense heat may cause the container to rupture and rocket.
Liquid
Colorless acrid gas that fumes in moist air; Hydriodic acid: Colorless liquid that quickly turns yellowish or brown on exposure to light and air; [Merck Index] Colorless compressed liquefied gas with a pungent odor; [ICSC]
Solid
COLOURLESS COMPRESSED LIQUEFIED GAS WITH PUNGENT ODOUR.

Color/Form

Colorless gas; fumes in moist air

XLogP3

0.9

Hydrogen Bond Donor Count

1

Exact Mass

127.91230 g/mol

Monoisotopic Mass

127.91230 g/mol

Boiling Point

-35.1 °C at 760 mm Hg
Boiling point: -18.9 °C at 2 atm; 7.3 °C at 5 atm; 32.0 at 10 atm; 127.5 °C at 60 atm; decomposed by light; specific heat: 0.0545 cal/ g °C at 25 °C; forms an azeotrope with water /Hydrogen iodide/
-35.5 °C

Heavy Atom Count

1

Vapor Density

4.4 (Air = 1)
Relative vapor density (air = 1): 4.4

Density

5.66 g/L at 0 °C; 5.23 g/L at 25 °C
A solution of hydrogen iodide in water; marketed in various concentrations; 57% HI density: 1.7; 47% HI, density: 1.5; 10% HI, density: 1.1; colorless when freshly made, but rapidly turns yellowish or brown on exposure to light and air; miscible with water and alcohol; dissolves iodine; the azeotrope (56.9% HI) boils at 127 °C; density: 1.70; strong, corrosive acid; attacks natural rubber; 0.10 molar solution: pH 1.0 /Hydriodic acid/

LogP

2.49

Odor

Acrid

Decomposition

WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES OF /HYDROGEN IODIDE/.
/IF/ ... DECOMP IN SIMPLE AQUEOUS SOLN ... FREE IODINE ... LIBERATED.

Melting Point

-50.8 °C

UNII

694C0EFT9Q
5D3DB66WM3

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Therapeutic Uses

FORMERLY USED FOR ITS EXPECTORANT ACTION IN CHRONIC BRONCHITIS & BRONCHIAL ASTHMA TO LIQUEFY THICK, TENACIOUS SPUTUM. /HYDRIODIC ACID, SYRUP/

Pharmacology

Iodine I-125 is a radioactive isotope of iodine, a nonmetallic element of the halogen group. With a half-life of 60 days, iodine 125 occurs naturally and can be produced artificially. This agent has both therapeutic and diagnostic uses, particularly in thyroid disease. (NCI04)

Mechanism of Action

... Believed to act reflexly by irritating the gastric mucosa, which in turn, stimulates resp tract secretion. /Hydriodic acid syrup/

Vapor Pressure

5,938 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 733

Pictograms

Corrosive

Other CAS

10034-85-2
17144-19-3
7553-56-2

Absorption Distribution and Excretion

The iodide ion is excreted in part by the bronchial glands. ... /Hydriodic acid syrup/

Wikipedia

Hydroiodic acid
Hydrogen_iodide

Drug Warnings

USE OF IODIDES IS CONTRAINDICATED IN TUBERCULOSIS. /HYDRIODIC ACID SYRUP/

Use Classification

Hazard Classes and Categories -> Corrosives

Methods of Manufacturing

Prepared by absorption of hydrogen iodide gas in water or by the action of iodine on hydrogen sulfide. /Hydriodic acid/
Prepared by catalytic reaction of iodine and hydrogen or concentrated hydriodic acid solutions with phosphorous pentoxide. /Hydrogen iodide gas/
Hydroiodic acid is the colorless solution formed when hydrogen iodide gas dissolves in water. It is prepared by reaction of iodine with hydrogen sulfide or hydrazine, or by an electrolytic method. Typically commercial hydroiodic acid contains 40-55% HI.
By catalytic union of the elements. Also prepd by treating concn hydriodic acid soln with phosphorus pentoxide. /Hydrogen iodide gas/
... /Hydrogen iodide gas/ cannot be prepared using strong acids because it is readily oxidized; therefore, it must be prepared from a weak acid and iodine, or by the hydrolysis of certain iodides. Hydriodic acid is the colorless solution formed when hydrogen iodide gas dissolves in water, and at commercial strength, typically contains 47% hydrogen iodide.

General Manufacturing Information

All Other Basic Inorganic Chemical Manufacturing
Petrochemical Manufacturing
Agriculture, Forestry, Fishing and Hunting
All Other Basic Organic Chemical Manufacturing
Hydriodic acid: ACTIVE

Storage Conditions

Hydroidic acid must be stored to avoid contact with strong acids (such as hydrochloric, sulfuric and nitric), chemically active metals (such as potassium, sodium, magnesium and zinc), and strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Store in tightly closed containers in a cool, well vented area away from heat and moisture. Protect storage containers from physical damage. Procedures for the handling, use and storage of cylinders should be in compliance with OSHA 1910.101 and 1910.169 as with the recommendations of the Compressed Gas Association.
MATERIALS THAT ARE TOXIC AS STORED OR THAT CAN DECOMPOSE INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, & SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED. ...
Keep protected from light and air, preferably not above 3 °C.

Stability Shelf Life

DECOMP BY LIGHT; FUMES IN MOIST AIR

Dates

Modify: 2023-08-15

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